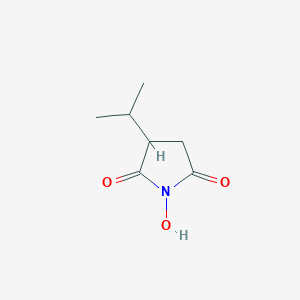
3-isopropyl-N-hydroxysuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropyl-N-hydroxysuccinimide (IPHS) is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. It is a hydroxysuccinimide derivative that has a unique structure and properties that make it useful in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-isopropyl-N-hydroxysuccinimide is based on its ability to activate carboxylic acids. It reacts with carboxylic acids to form an activated intermediate that is highly reactive towards nucleophiles such as amines and alcohols. This reaction results in the formation of an amide or ester bond, depending on the nucleophile used.
Effets Biochimiques Et Physiologiques
3-isopropyl-N-hydroxysuccinimide has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, making it safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-isopropyl-N-hydroxysuccinimide in laboratory experiments is its high reactivity towards carboxylic acids. This allows for efficient peptide synthesis and protein modification. Additionally, 3-isopropyl-N-hydroxysuccinimide is relatively inexpensive and easy to use. However, one of the limitations of using 3-isopropyl-N-hydroxysuccinimide is its sensitivity to moisture and air. It must be stored in a dry and air-tight container to prevent degradation.
Orientations Futures
There are several future directions for the use of 3-isopropyl-N-hydroxysuccinimide in scientific research. One potential application is in the development of new drugs and therapeutics. 3-isopropyl-N-hydroxysuccinimide could be used as a coupling reagent for the synthesis of peptide and protein-based drugs. Additionally, 3-isopropyl-N-hydroxysuccinimide could be used in the development of new enzyme immobilization techniques, which could have applications in biocatalysis and biosensors. Finally, 3-isopropyl-N-hydroxysuccinimide could be used in the synthesis of new materials, such as polymers and hydrogels, which could have applications in drug delivery and tissue engineering.
Conclusion
In conclusion, 3-isopropyl-N-hydroxysuccinimide is a useful chemical compound that has many potential applications in scientific research. Its high reactivity towards carboxylic acids makes it useful in peptide synthesis, protein modification, and enzyme immobilization. While there are limitations to its use, such as its sensitivity to moisture and air, 3-isopropyl-N-hydroxysuccinimide has many advantages and has the potential to contribute to the development of new drugs, materials, and techniques in the future.
Méthodes De Synthèse
3-isopropyl-N-hydroxysuccinimide can be synthesized by reacting isobutylene with succinic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with hydroxylamine to form 3-isopropyl-N-hydroxysuccinimide. This synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
3-isopropyl-N-hydroxysuccinimide has been used in various scientific research applications such as peptide synthesis, protein modification, and enzyme immobilization. It is commonly used as a coupling reagent for the activation of carboxylic acids in peptide synthesis. It can also be used to modify proteins by reacting with lysine residues, resulting in the formation of succinimide side chains. Furthermore, 3-isopropyl-N-hydroxysuccinimide has been used to immobilize enzymes on solid supports, which can improve their stability and activity.
Propriétés
Numéro CAS |
121757-21-9 |
|---|---|
Nom du produit |
3-isopropyl-N-hydroxysuccinimide |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
1-hydroxy-3-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5-3-6(9)8(11)7(5)10/h4-5,11H,3H2,1-2H3 |
Clé InChI |
WIGWKTBHGPGHKY-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=O)N(C1=O)O |
SMILES canonique |
CC(C)C1CC(=O)N(C1=O)O |
Synonymes |
2,5-Pyrrolidinedione,1-hydroxy-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



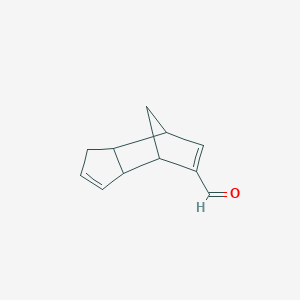

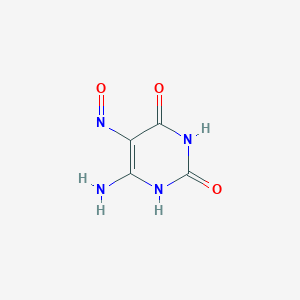
![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
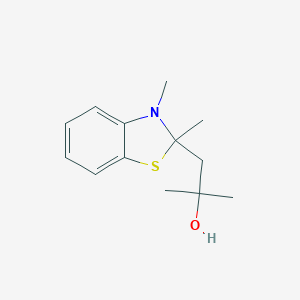
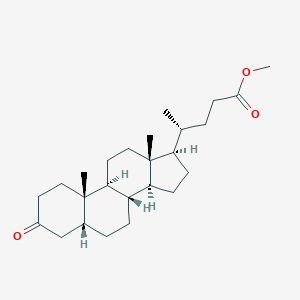


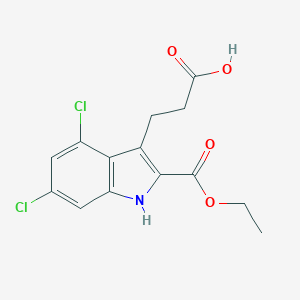


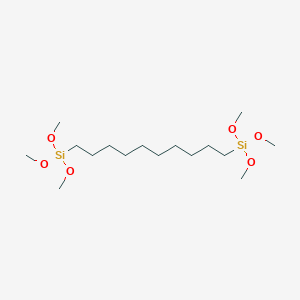
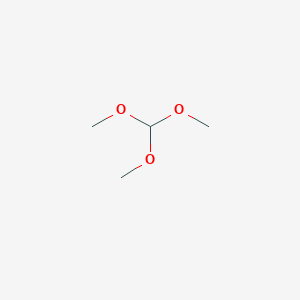
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)